molecular formula C7H15NO2 B12948784 4-(2-Aminoethyl)cyclopentane-1,2-diol

4-(2-Aminoethyl)cyclopentane-1,2-diol

Cat. No.: B12948784
M. Wt: 145.20 g/mol
InChI Key: XEFRGPKYCADAGM-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)cyclopentane-1,2-diol, with the CAS number 1932599-24-0, is a chiral cyclopentane derivative of high interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol, features both a primary amine and cis-configured diol functional groups on a cyclopentane scaffold . This unique structure makes it a valuable synthetic building block or potential intermediate for the development of novel active compounds. The (1S,2S) stereoisomer is particularly significant for creating molecules with defined stereochemistry. While its exact mechanism of action is application-dependent, its structural features suggest potential as a precursor for chiral ligands, pharmaceutically active molecules, or as a key intermediate in organic synthesis. Researchers can leverage this compound in exploring new chemical entities, particularly in asymmetric synthesis and the development of receptor-targeted molecules. This product is intended for research and development purposes strictly in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

4-(2-aminoethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C7H15NO2/c8-2-1-5-3-6(9)7(10)4-5/h5-7,9-10H,1-4,8H2

InChI Key

XEFRGPKYCADAGM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1O)O)CCN

Origin of Product

United States

Preparation Methods

Oxidation of Cyclopentene to Cyclopentane Epoxide

A key step involves the selective oxidation of cyclopentene to cyclopentane-1,2-epoxide using hydrogen peroxide as the oxidant in the presence of a Fe-Cu catalyst system and a cocatalyst such as potassium chloride or sodium chloride. This reaction is conducted at mild temperatures (35–45 °C) for 4–6 hours, achieving high epoxide yields (~95%) with environmentally benign conditions.

Parameter Condition/Value Notes
Raw material Cyclopentene Mass ratio cyclopentene:H2O2 = 3.5–4.5:1
Oxidant Hydrogen peroxide Low cost, environmentally friendly
Catalyst system Fe-Cu (mass ratio Fe:Cu = 49:8) High activity and stability
Cocatalyst KCl or NaCl Promotes oxidation efficiency
Temperature 35–45 °C Mild conditions
Reaction time 4–6 hours Sufficient for high conversion
Yield of epoxide ~95% High selectivity

Hydrolysis of Cyclopentane Epoxide to 1,2-Cyclopentanediol

The epoxide intermediate undergoes hydrolysis catalyzed by a solid proton acid catalyst at elevated temperatures (70–90 °C) for extended periods (80–110 hours). This step converts the epoxide ring into the vicinal diol with high yield (approximately 88–90%).

Parameter Condition/Value Notes
Catalyst Solid proton acid Efficient hydrolysis catalyst
Temperature 70–90 °C Controls reaction rate
Reaction time 80–110 hours Ensures complete hydrolysis
Water amount 4–5 times mass of epoxide Provides medium for hydrolysis
Yield of diol 88–90% High purity product

Product Isolation

After hydrolysis, the reaction mixture is subjected to vacuum distillation under reduced pressure to remove moisture and isolate pure 1,2-cyclopentanediol.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Catalysts Conditions Yield (%) Notes
Oxidation of cyclopentene Epoxidation H2O2, Fe-Cu catalyst, KCl/NaCl 35–45 °C, 4–6 h ~95 Environmentally friendly
Hydrolysis of epoxide Acid-catalyzed hydrolysis Solid proton acid catalyst 70–90 °C, 80–110 h 88–90 Extended reaction time
Reductive amination Imine formation + reduction NaBH4, DME, protecting groups Room temp to reflux, 6–12 h >65 Protecting group management
Catalytic hydrogenation Hydrogenation Pearlman’s catalyst, H2 (35 psi) 50 °C, 2–4 h Quantitative Benzyl protecting group removal

Research Findings and Notes

  • The use of hydrogen peroxide as an oxidant combined with Fe-Cu catalysts offers a cost-effective and environmentally benign route to cyclopentane epoxide, a key intermediate.
  • Solid proton acid catalysts enable efficient hydrolysis of epoxides to diols with high yields, though the reaction requires long durations and controlled temperatures.
  • Reductive amination with sodium borohydride in dimethoxyethane is effective for introducing the aminoethyl group, with protecting groups playing a critical role in selectivity and yield.
  • Catalytic hydrogenation using Pearlman’s catalyst is a reliable method for deprotection and final amine formation, providing high purity products.
  • The overall synthetic route balances yield, environmental impact, and operational simplicity, making it suitable for scale-up in industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups undergo selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
Ketone formationRu/C catalyst, H₂ (100°C)3-Hydroxycyclopentanone derivatives69-74%
Carboxylic acid formationCu catalysis, H₂O₂ in acetoneCyclopentane carboxylic acid20%*

*Observed in analogous systems using β-ipso-hydroxylation pathways.
The stereochemistry at C1 and C2 ((1S,2S)-configuration) influences oxidation regioselectivity, favoring equatorial hydroxyl activation .

Substitution Reactions

The primary amine demonstrates nucleophilic character:

Acylation

text
Reaction: R-NH₂ + Ac₂O → R-NHAc Conditions: Acetic anhydride, 0-5°C Yield: Quantitative (observed in similar amino-diol systems)[3]

Alkylation

text
Reaction: R-NH₂ + R'-X → R-NH-R' Conditions: Alkyl halides, basic media Challenges: Competitive O-alkylation requires protecting groups[2]

Reduction and Hydrogenation

The cyclopentane backbone shows stability under hydrogenation:

SubstrateCatalystConditionsProductSelectivitySource
Dione precursor5% Ru/C100°C, 50 bar H₂cis-1,3-Diol (major)71:29 cis:trans
N-protected derivativesPd(OH)₂/CH₂, 50°CDeprotected amino-diol96% MB

MB = Mass Balance
Dehydration side reactions become significant above 120°C .

Epoxidation and Ring-Opening

Diol groups enable oxygen transfer reactions:

Epoxide Synthesis

text
Step 1: Diol → Bromide intermediate (HBr/AcOH) Step 2: Base-induced cyclization → Epoxide Yield: 65-82% (analogous systems)[3]

Ring-Opening
Epoxides react with:

  • Amines: Nucleophilic attack at less hindered carbon

  • Water: Acid-catalyzed diol reformation

Condensation and Cyclization

The aminoethyl group participates in C-N bond formation:

Pictet-Spengler Reaction

text
Reaction: R-NH₂ + Ketone → Tetrahydroisoquinoline analog Conditions: TFA/CH₂Cl₂ (1:10), 25°C Yield: 40-68% (4-(2-aminoethyl)coumarin analogs)[7]

Key Parameters

  • Electron-withdrawing groups on ketones increase reaction rate

  • Steric hindrance at α-carbon reduces cyclization efficiency

Comparative Reaction Kinetics

Data from hydrogenation studies (100°C, Ru/C):

ParameterValue
k₁ (dione → mono-ol)0.217 ± 0.012 h⁻¹
k₂ (mono-ol → diol)0.098 ± 0.006 h⁻¹
Dehydration rate0.054 ± 0.003 h⁻¹

Temperature dependence follows Arrhenius behavior with Eₐ = 58.3 kJ/mol .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 4-(2-aminoethyl)cyclopentane-1,2-diol can exhibit anticancer properties. For instance, studies involving Pictet-Spengler reactions have shown that this compound can be used to synthesize biologically active molecules with potential therapeutic effects against various cancers. The compound's structure allows for modifications that enhance its efficacy and selectivity towards cancer cells .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Preliminary studies suggest that it may help in reducing neuronal damage in models of Alzheimer's disease .

Polymer Science

Polymer Synthesis
this compound serves as a versatile building block in the synthesis of polyamides and polyurethanes. The presence of hydroxyl and amino groups allows for the formation of cross-linked networks that exhibit high tensile strength and thermal stability. These properties make the resulting polymers suitable for applications in coatings, adhesives, and structural materials .

Plasticizers and Surfactants
The compound has been utilized as a plasticizer in various polymer formulations. Its hydrophilic nature enhances the compatibility of polymers with water, improving their performance in damp environments. Additionally, it acts as a surfactant and coalescing agent in formulations, enhancing the stability and effectiveness of emulsions .

Chemical Building Block

Synthesis of Complex Molecules
As a chemical building block, this compound is employed in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including amination and alkylation processes, facilitating the development of new pharmaceuticals and agrochemicals .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityPictet-Spengler reactions Successful synthesis of anticancer agents with high yields (60–90%).
Polymer SciencePolyamide synthesis Development of polymers with high tensile strength suitable for industrial use.
Neuroprotective EffectsNeurodegenerative disease models Potential reduction in neuronal damage observed in preliminary studies.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)cyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Cyclopentane-1,2-diol Derivatives

(a) 4-(1-Propenyl)cyclopentane-1,2-diol
  • Structure : Cyclopentane-1,2-diol with a 1-propenyl substituent at the 4-position.
  • The propenyl group introduces hydrophobicity, likely decreasing water solubility compared to the aminoethyl analog .
  • Applications: Not specified in evidence, but non-polar substituents may favor membrane permeability.
(b) (1R,2S,4R)-4-Aminocyclopentane-1,2-diol
  • Key Differences : Smaller molecular weight (117.15 g/mol ) and absence of the ethyl spacer limit its ability to mimic neurotransmitters like dopamine. The stereochemistry (1R,2S,4R) may enhance receptor selectivity .
  • Applications: Potential as a chiral building block in asymmetric synthesis.
(c) (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
  • Structure: Features amino and hydroxymethyl groups on the cyclopentane ring.
  • The hydrochloride salt enhances stability and bioavailability .
  • Applications : Investigated in fragment-based drug discovery for flexible targets .

Aromatic Analogs: Dopamine and Derivatives

(a) Dopamine (4-(2-Aminoethyl)benzene-1,2-diol)
  • Structure: Benzene ring with 1,2-diol and aminoethyl groups.
  • Key Differences :
    • Aromaticity : Dopamine’s planar benzene ring enables π-π stacking with biological receptors, whereas the cyclopentane analog’s saturated ring offers torsional flexibility .
    • Solubility : Dopamine exhibits moderate water solubility (~50 mg/mL) due to hydroxyl groups, while the cyclopentane analog’s reduced polarity may lower aqueous solubility .
  • Applications : Critical neurotransmitter regulating motor function, mood, and cognition .
(b) 6-Nitrodopamine (4-(2-Aminoethyl)-5-nitrobenzene-1,2-diol)
  • Structure : Nitro group at the 5-position of dopamine’s benzene ring.
  • Key Differences :
    • Electron-withdrawing effects : The nitro group decreases electron density, altering redox behavior and stability.
    • Solubility : Reduced water solubility compared to dopamine due to increased hydrophobicity .
  • Applications: Potential as a redox-active probe or metabolite.
(c) Chlorinated Dopamine Derivatives
  • Examples: 4-(2-(Chloroamino)ethyl)benzene-1,2-diol .
  • Key Differences : Chlorination introduces halogen bonding and metabolic resistance but may increase toxicity. The cyclopentane analog avoids aromatic halogenation pathways.

Structural and Functional Analysis

Property 4-(2-Aminoethyl)cyclopentane-1,2-diol Dopamine 6-Nitrodopamine (1R,2S,4R)-4-Aminocyclopentane-1,2-diol
Core Structure Cyclopentane Benzene Benzene Cyclopentane
Substituents 2-Aminoethyl, 1,2-diol 2-Aminoethyl, 1,2-diol 2-Aminoethyl, 5-nitro Amino, 1,2-diol
Molecular Weight 145.20 g/mol 153.18 g/mol 198.18 g/mol 117.15 g/mol
Polarity Moderate (diol + amine) High (diol + amine) Moderate (nitro) High (amine + diol)
Biological Role Understudied Neurotransmitter Synthetic derivative Chiral synthon

Biological Activity

4-(2-Aminoethyl)cyclopentane-1,2-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, patents, and research findings.

This compound is characterized by the presence of an aminoethyl group attached to a cyclopentane ring with two hydroxyl groups. This structural configuration suggests potential interactions with biological targets, particularly in enzymatic and receptor-mediated processes.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as an intermediate in the synthesis of bioactive compounds. Its derivatives have shown significant activity against various biological targets.

Enzymatic Activity

Research indicates that compounds related to this compound exhibit enzymatic effects. For instance, studies have shown that derivatives can act as inhibitors or substrates for specific enzymes involved in metabolic pathways. The compound's ability to form stable complexes with enzymes enhances its potential as a therapeutic agent .

Antimicrobial Activity

A study focused on the synthesis of 4-(2-aminoethyl)coumarins revealed that these derivatives possess notable antimicrobial properties. The Pictet-Spengler condensation reactions involving 4-(2-aminoethyl)coumarins demonstrated effective yields against various microbial strains, suggesting that modifications of the cyclopentane structure can enhance antibacterial activity .

Case Studies and Research Findings

Several case studies highlight the compound's biological activity:

  • Synthesis and Biological Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities using assays targeting enzyme inhibition and antimicrobial efficacy. The results showed promising IC50 values for certain derivatives, indicating their potential as therapeutic agents .
  • Enantiomeric Studies : Research into the enantiomers of related compounds indicated that chirality significantly influences biological activity. Enantiomers derived from this compound exhibited different potencies in biological assays, which emphasizes the importance of stereochemistry in drug design .
  • Pharmacological Applications : The compound has been explored as a precursor for synthesizing more complex molecules with targeted biological activities. Its derivatives have been tested for their effects on specific receptors and enzymes associated with diseases such as cancer and metabolic disorders .

Data Table: Summary of Biological Activities

Compound DerivativeActivity TypeIC50 Value (nM)Reference
4-(2-Aminoethyl)coumarin derivative 1Antimicrobial700
4-(2-Aminoethyl)coumarin derivative 2Enzyme inhibition (17β-HSD)900
Enantiomer of N-(2-amino-phenyl)-acetamideAnticancer (CCRF-CEM line)10

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